(8S,9R)-8-Benzoyl-2-[(E,1S,2S)-1,2-dihydroxyhex-3-enyl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione
(8S,9R)-8-Benzoyl-2-[(E,1S,2S)-1,2-dihydroxyhex-3-enyl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione
Pseurotin A is a fungal metabolite with an unusual hetero-spirocyclic ring system. It has potent neuritogenic activity in PC12 phaechromocytoma cells, a useful model for adrenergic neuronal differentiation. Pseurotin A also exhibits chitinase inhibition and acts synergistically with azole antifungal agents.
Brand Name:
Vulcanchem
CAS No.:
58523-30-1
VCID:
VC0032602
InChI:
InChI=1S/C22H25NO8/c1-4-5-11-14(24)15(25)16-12(2)17(26)21(31-16)19(28)22(30-3,23-20(21)29)18(27)13-9-7-6-8-10-13/h5-11,14-15,19,24-25,28H,4H2,1-3H3,(H,23,29)/b11-5+/t14-,15-,19+,21?,22+/m0/s1
SMILES:
Molecular Formula:
C22H25NO8
Molecular Weight:
431.4 g/mol
(8S,9R)-8-Benzoyl-2-[(E,1S,2S)-1,2-dihydroxyhex-3-enyl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione
CAS No.: 58523-30-1
Reference Standards
VCID: VC0032602
Molecular Formula: C22H25NO8
Molecular Weight: 431.4 g/mol
CAS No. | 58523-30-1 |
---|---|
Product Name | (8S,9R)-8-Benzoyl-2-[(E,1S,2S)-1,2-dihydroxyhex-3-enyl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione |
Molecular Formula | C22H25NO8 |
Molecular Weight | 431.4 g/mol |
IUPAC Name | (5S,8S,9R)-8-benzoyl-2-[(Z,1S,2S)-1,2-dihydroxyhex-3-enyl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione |
Standard InChI | InChI=1S/C22H25NO8/c1-4-5-11-14(24)15(25)16-12(2)17(26)21(31-16)19(28)22(30-3,23-20(21)29)18(27)13-9-7-6-8-10-13/h5-11,14-15,19,24-25,28H,4H2,1-3H3,(H,23,29)/b11-5+/t14-,15-,19+,21?,22+/m0/s1 |
Standard InChIKey | SLYDIPAXCVVRNY-UOWMTANKSA-N |
Isomeric SMILES | CC/C=C\[C@@H]([C@@H](C1=C(C(=O)[C@@]2(O1)[C@H]([C@@](NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)O |
Canonical SMILES | CCC=CC(C(C1=C(C(=O)C2(O1)C(C(NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)O |
Appearance | White solid |
Description | Pseurotin A is a fungal metabolite with an unusual hetero-spirocyclic ring system. It has potent neuritogenic activity in PC12 phaechromocytoma cells, a useful model for adrenergic neuronal differentiation. Pseurotin A also exhibits chitinase inhibition and acts synergistically with azole antifungal agents. |
Synonyms | [5S-[2(1R*,2R*,3Z),5α,8β,9β]]-8-Benzoyl-2-(1,2-dihydroxy-3-hexenyl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione; (5S,8S,9R)-8-Benzoyl-2-[(1S,2S,3Z)-1,2-dihydroxy-3-hexenyl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]n |
Reference | Novel neuritogenic activities of pseurotin A and penicillic acid. Komagata D. et al. J Antibiot. 1996, 49, 958.Synerazol, a new antifungal antibiotic. Ando O. et al. J Antibiot. 1991, 44, 382.Pseurotin, a new metabolite of Pseudeurotium ovalis Stolk having an unusual hetero-spirocyclic system. Bloch P. et al. Helv. Chim. Acta 1976, 59, 133. |
PubChem Compound | 5477694 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume